molecular formula C12H15F3N2 B2781937 3-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine CAS No. 2097857-84-4

3-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine

Cat. No.: B2781937
CAS No.: 2097857-84-4
M. Wt: 244.261
InChI Key: XYRDLHIDQXUFSK-UHFFFAOYSA-N
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Description

3-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine is a compound that features a trifluoromethyl group attached to a piperidine ring, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine typically involves the trifluoromethylation of a piperidine derivative followed by its attachment to a pyridine ring. One common method involves the use of trifluoromethyl iodide and a suitable base to introduce the trifluoromethyl group onto the piperidine ring. This intermediate is then reacted with a pyridine derivative under appropriate conditions to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)pyridine: Similar in structure but lacks the piperidine ring.

    Trifluoromethylbenzene: Contains a trifluoromethyl group attached to a benzene ring.

    Trifluoromethylpiperidine: Similar but without the pyridine ring.

Uniqueness

3-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine is unique due to the combination of the trifluoromethyl group, piperidine ring, and pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

3-[[4-(trifluoromethyl)piperidin-1-yl]methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)11-3-6-17(7-4-11)9-10-2-1-5-16-8-10/h1-2,5,8,11H,3-4,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRDLHIDQXUFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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